Cas no 955965-57-8 (1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine)

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine structure
955965-57-8 structure
Product Name:1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine
CAS No:955965-57-8
MF:C16H10Cl2N4S2
MW:393.313397884369
CID:5271404
Update Time:2026-03-09

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine
    • Inchi: 1S/C16H10Cl2N4S2/c17-9-3-4-10(12(18)6-9)13-8-24-16(21-13)22-15(19)11(7-20-22)14-2-1-5-23-14/h1-8H,19H2
    • InChI Key: ZIGIMICLZAQPOQ-UHFFFAOYSA-N
    • SMILES: N1(C2=NC(C3=CC=C(Cl)C=C3Cl)=CS2)C(N)=C(C2SC=CC=2)C=N1

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine Pricemore >>

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1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:955965-57-8)1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine
Order Number:A1068970
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:41
Price ($):315.0
Email:sales@amadischem.com

Additional information on 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine

Chemical Profile of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS No. 955965-57-8)

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by the chemical identifier CAS No. 955965-57-8, belongs to a class of heterocyclic derivatives that are widely studied for their pharmacological properties. The presence of multiple heterocyclic rings, including thiazole, pyrazole, and thiophene, contributes to its intricate chemical framework and suggests a broad spectrum of possible interactions with biological targets.

The molecular structure of this compound features a pyrazole core substituted at the 5-position with an amine group, linked to a thiazole ring at the 2-position. The thiazole ring is further connected to a phenyl group that is dichlorinated at the 2 and 4 positions, enhancing the electron-withdrawing nature of the aromatic system. Additionally, the pyrazole ring is coupled to a thiophene ring at the 4-position, introducing another layer of complexity and potential for diverse biological effects. This multifaceted structure makes it an intriguing candidate for further investigation in drug discovery and development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such complex molecules with biological targets. The combination of thiazole, pyrazole, and thiophene moieties in 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine suggests potential applications in modulating enzyme activity and receptor binding. For instance, the amine group at the 5-position of the pyrazole ring could serve as a hydrogen bond acceptor or participate in coordination with metal ions, which is a common feature in many bioactive molecules.

In the realm of medicinal chemistry, heterocyclic compounds are extensively explored due to their ability to mimic natural products and exhibit diverse pharmacological activities. The dichlorophenyl substituent in this compound may enhance its lipophilicity, facilitating membrane penetration and improving oral bioavailability—a critical factor in drug design. Furthermore, the presence of both electron-withdrawing (chlorine atoms) and electron-donating (amine group) features allows for fine-tuning of physicochemical properties, which is essential for optimizing drug-like characteristics.

Current research in pharmaceutical sciences increasingly emphasizes the development of multitarget-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structural features of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine make it a promising candidate for such an approach. The compound’s ability to engage with various enzymes and receptors could lead to synergistic effects, potentially improving therapeutic outcomes while minimizing side effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are often employed to construct the complex heterocyclic framework efficiently. The dichlorophenyl group introduces challenges during synthesis due to its reactivity under certain conditions, necessitating precise control over reaction parameters.

Evaluation of the pharmacological potential of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine has been ongoing in several academic institutions and pharmaceutical companies. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in inflammatory pathways. The pyrazole moiety is particularly noteworthy for its role as a scaffold in antiviral and anticancer agents, while the thiazole ring is known for its antimicrobial properties.

The integration of machine learning algorithms into drug discovery has accelerated the identification of promising candidates like this one. By analyzing vast datasets containing structural information and biological activity profiles, computational models can predict how modifications to the core structure might enhance efficacy or selectivity. This high-throughput virtual screening approach has been instrumental in prioritizing compounds for experimental validation.

In conclusion,1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amineseems poised to make significant contributions to pharmaceutical research due to its intricate structure and versatile biological potential. Further investigation into its pharmacological effects will be crucial in determining its suitability for therapeutic applications. As synthetic methodologies continue to evolve alongside computational tools, this compound represents an exciting frontier in medicinal chemistry where innovation meets practicality.

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Amadis Chemical Company Limited
(CAS:955965-57-8)1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-yl)-1H-pyrazol-5-amine
A1068970
Purity:99%
Quantity:1g
Price ($):315.0
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